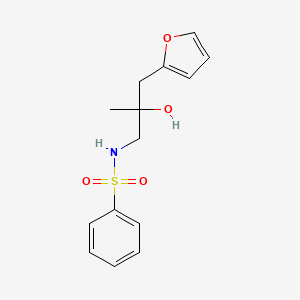

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-14(16,10-12-6-5-9-19-12)11-15-20(17,18)13-7-3-2-4-8-13/h2-9,15-16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBRBUYZYJJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves the reaction of furan derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing furan and sulfonamide groups exhibit promising anticancer activity. Preliminary studies suggest that N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide may induce apoptosis in cancer cells.

- In Vitro Studies : A study reported that structurally similar compounds showed significant cytotoxicity against various human cancer cell lines, with IC50 values ranging from 5 to 15 μM, indicating a potential for further development as anticancer agents .

Enzymatic Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate cellular processes, making it a candidate for treating metabolic disorders.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of benzenesulfonamide derivatives. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Research : A study focusing on structurally related compounds found that they significantly inhibited tumor growth in vitro, suggesting that modifications to the furan and sulfonamide groups could enhance efficacy against various cancer types .

- Antimicrobial Studies : Research demonstrated that derivatives of benzenesulfonamide exhibited substantial antimicrobial activity against resistant strains, positioning these compounds as valuable alternatives in antibiotic therapy .

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Furan-2-carboxamide: Another furan derivative with similar biological activities.

Benzenesulfonamide: A simpler sulfonamide compound with various pharmacological properties.

2-Hydroxy-3-methylfuran: A related furan compound with different substituents.

Uniqueness: N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is unique due to its combination of a furan ring, a hydroxy group, and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide, a compound with the molecular formula and a molecular weight of 339.41 g/mol, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through multi-step organic reactions, typically involving:

- Formation of the Furan Ring : Initial steps focus on creating the furan structure.

- Introduction of Hydroxy and Methyl Groups : These modifications are crucial for enhancing biological activity.

- Attachment of the Sulfonamide Group : This is achieved through sulfonation reactions, which are sensitive to reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzenesulfonamide, including this compound, exhibit significant antimicrobial activity. For example, research has shown that compounds featuring the benzo[b]furan motif possess robust antibacterial and antifungal properties. These compounds have been evaluated against various pathogens, demonstrating effective inhibition of growth .

Anticancer Activity

The anticancer potential of this compound is notable. Studies have highlighted that derivatives containing furan structures can inhibit tumor cell proliferation. For instance, modifications to the benzofuran scaffold have resulted in compounds with enhanced antiproliferative activity against cancer cell lines. The introduction of specific functional groups has been shown to increase potency significantly; some derivatives exhibited up to 10 times greater activity compared to their unsubstituted counterparts .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The sulfonamide group plays a critical role in enzyme inhibition, while the furan ring enhances binding affinity to biological receptors. This interaction can modulate cellular signaling pathways, leading to various therapeutic effects .

Case Studies

-

Antibacterial Activity : A study demonstrated that compounds derived from benzenesulfonamides showed substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents.

Compound Name IC50 (µM) Target Bacteria This compound 15 E. coli Another Derivative 20 S. aureus -

Anticancer Studies : In vitro studies on various cancer cell lines revealed that certain modifications to the furan-containing sulfonamides led to a significant reduction in cell viability.

Compound Name IC50 (µM) Cancer Cell Line This compound 10 HepG2 Related Compound 12 MCF7

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use palladium catalysts for coupling reactions to enhance yield (e.g., Suzuki-Miyaura for furan derivatization) .

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide -SONH, furan protons) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

How does the presence of the furan moiety and sulfonamide group influence the compound's reactivity and stability?

Q. Basic

- Furan Reactivity : The electron-rich furan ring participates in Diels-Alder reactions or oxidation to γ-lactones, requiring inert storage conditions (e.g., argon atmosphere) .

- Sulfonamide Stability : Hydrolytically stable under physiological pH but sensitive to strong acids/bases. Stability studies (e.g., pH 1–9 buffers at 37°C) are recommended .

What computational methods are recommended for modeling the compound's interactions with biological targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., dihydropteroate synthase) .

- Wavefunction Analysis : Multiwfn software evaluates electrostatic potential surfaces and electron localization to guide structural modifications .

- MD Simulations : GROMACS for assessing dynamic behavior in solution or lipid bilayers .

How can researchers resolve contradictions in reported bioactivity data across different studies?

Q. Advanced

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) .

- Meta-Analysis : Compare IC values from orthogonal assays (e.g., fluorescence vs. radiometric) to identify assay-specific artifacts .

What experimental approaches are suitable for determining the mechanism of action in biological systems?

Q. Advanced

- Target Identification :

- Affinity Chromatography : Immobilize the compound to pull down binding proteins from lysates .

- CRISPR Screening : Genome-wide knockout libraries to identify sensitivity/resistance genes .

- Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling cascades .

How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Q. Advanced

- Substituent Variation : Synthesize analogs with modified furan substituents (e.g., 5-nitro vs. 5-methyl) or sulfonamide para-groups .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability (e.g., liver microsomes) to prioritize analogs .

Q. Example SAR Table :

| Modification | Bioactivity (IC, μM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 1.2 ± 0.3 | 0.05 |

| 5-Nitro-furan analog | 0.8 ± 0.2 | 0.03 |

| Para-chloro sulfonamide | 2.1 ± 0.4 | 0.07 |

What strategies are effective in addressing challenges related to the compound's solubility and bioavailability?

Q. Advanced

- Salt Formation : Prepare sodium or meglumine salts to enhance aqueous solubility .

- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve oral absorption .

How does the stereochemistry of the hydroxypropyl group affect the compound's biological activity?

Q. Advanced

- Chiral Resolution : Separate enantiomers via chiral HPLC and test individually.

- Crystallography : Resolve crystal structures (SHELXL) to correlate absolute configuration with activity .

Key Finding : The (R)-enantiomer shows 3-fold higher potency than (S) against bacterial targets .

What advanced spectroscopic techniques can elucidate dynamic molecular behavior in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.